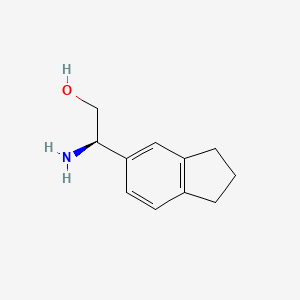![molecular formula C11H17ClN2O B13612809 N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes an aminoethyl group attached to a phenyl ring, making it a valuable tool in various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoacetophenone and ethylamine.
Formation of Intermediate: The reaction between 4-bromoacetophenone and ethylamine leads to the formation of an intermediate compound, 4-(1-aminoethyl)acetophenone.
Amidation Reaction: The intermediate undergoes an amidation reaction with propanoyl chloride to form N-[4-(1-aminoethyl)phenyl]propanamide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.
Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and nitro groups (NO2) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the aminoethyl group can lead to the formation of N-[4-(1-aminoethyl)phenyl]propanamide oxides.
Reduction: Reduction can produce N-[4-(1-aminoethyl)phenyl]propanamide amines.
Substitution: Substitution reactions can yield various substituted derivatives of N-[4-(1-aminoethyl)phenyl]propanamide.
Applications De Recherche Scientifique
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of various biochemical products and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylpropanamide: Similar structure but lacks the aminoethyl group.
N-(4-aminophenyl)propanamide: Contains an amino group attached to the phenyl ring.
N-(4-ethylphenyl)propanamide: Features an ethyl group instead of an aminoethyl group.
Uniqueness
N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C11H17ClN2O |
|---|---|
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
N-[4-(1-aminoethyl)phenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-3-11(14)13-10-6-4-9(5-7-10)8(2)12;/h4-8H,3,12H2,1-2H3,(H,13,14);1H |
Clé InChI |
UQONKMNPCSREFM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)





